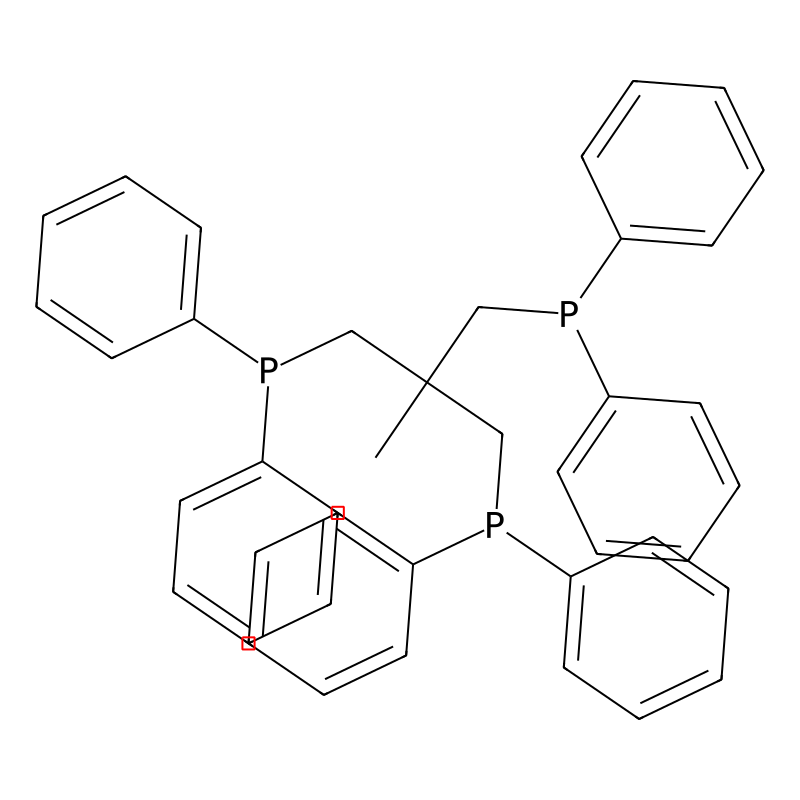

1,1,1-Tris(diphenylphosphinomethyl)ethane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Homogeneous Catalysis

Summary of Application: 1,1,1-Tris(diphenylphosphinomethyl)ethane is known to form complexes with many transition metals, usually as a tripodal ligand.

Methods of Application: The specific methods of application can vary widely depending on the particular experiment or analysis being conducted. Generally, the compound is used to form a complex with a transition metal, and this complex is then used in the catalysis of various reactions.

Results or Outcomes: The results of these analyses can provide valuable insights into the mechanisms of homogeneous catalysts, which can in turn inform the development of more efficient and effective catalysts for various chemical reactions.

Chemical and Pharmaceutical Research

Summary of Application: This compound is also used more broadly in chemical and pharmaceutical research

Methods of Application: Again, the specific methods of application can vary widely depending on the particular experiment or analysis being conducted. In some cases, the compound may be used as a reagent in a chemical reaction, while in other cases it may be used in the synthesis of new compounds.

Results or Outcomes: The results of these experiments can contribute to the development of new chemical compounds and pharmaceuticals.

Cross-Coupling Reactions

Summary of Application: This compound is used as a ligand in various cross-coupling reactions, including Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura Couplings.

Methods of Application: In these reactions, 1,1,1-Tris(diphenylphosphinomethyl)ethane is used to form a complex with a transition metal, which acts as a catalyst for the coupling reaction.

Results or Outcomes: These reactions are widely used in organic synthesis to form carbon-carbon and carbon-heteroatom bonds, which are key steps in the synthesis of many organic compounds.

Synthesis of Gold Clusters

Summary of Application: 1,1,1-Tris(diphenylphosphinomethyl)ethane serves as a tridentate-bridging ligand in an icosahedral Au13 cluster.

Methods of Application: The phosphine bridges three chlorogold (I) groups to form the tripod molecule of trichloro-1,1,1-(diphenylphosphinomethyl)ethanetrigold (I), CH3C[CH2PPh2AuCl]3.

Hydrogenation of Alkenes

Methods of Application: The compound is used to form a complex with rhodium, which acts as a catalyst for the hydrogenation of alkenes.

Results or Outcomes: This application provides insights into the mechanisms of alkene hydrogenation, which is a key reaction in the production of many organic compounds.

Formation of Metal Carbonyl Complexes

1,1,1-Tris(diphenylphosphinomethyl)ethane, commonly referred to as Triphos, is an organophosphorus compound with the molecular formula . It is characterized as a tripodal ligand, exhibiting idealized symmetry. The structure consists of a central ethane core with three diphenylphosphinomethyl groups attached, making it an air-sensitive white solid. Triphos is notable for its ability to form stable complexes with various transition metals, which are essential in catalysis and coordination chemistry .

- Triphos may be harmful if swallowed or inhaled [].

- As an organophosphorus compound, it is advisable to handle it with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].

Note:

- Due to the focus on scientific research, this analysis omits information on the mechanism of action of Triphos in biological systems.

This reaction highlights its formation as a tripodal ligand. Additionally, Triphos can form various metal complexes, such as:

- Rhodium complexes: These include [(Triphos)RhCl(C₂H₄)] and [(Triphos)RhH(C₂H₄)], which serve as model intermediates in catalytic cycles for hydrogenation reactions .

- Gold complexes: Triphos can bridge chlorogold(I) groups to form trichloro-1,1,1-(diphenylphosphinomethyl)ethanetrigold(I) .

The primary method for synthesizing 1,1,1-Tris(diphenylphosphinomethyl)ethane involves the reaction between sodium diphenylphosphide and a suitable alkyl halide. Alternative synthesis routes may include:

- Metal complex formation: Reacting Triphos with transition metals under controlled conditions to create various metal-ligand complexes.

- Modification of existing phosphine ligands: This can lead to new derivatives with tailored properties for specific applications in catalysis or materials science .

Triphos is widely used in coordination chemistry and catalysis due to its ability to stabilize metal centers and influence reactivity. Key applications include:

- Catalysis: As a ligand in homogeneous catalysis for reactions such as hydrogenation and hydroformylation.

- Material Science: In the development of advanced materials through metal-ligand interactions.

- Analytical Chemistry: For studying mechanistic pathways in catalytic processes by forming well-defined metal complexes .

Interaction studies involving 1,1,1-Tris(diphenylphosphinomethyl)ethane primarily focus on its coordination with transition metals. These studies reveal how Triphos influences the electronic properties and reactivity of metal centers. For example:

- Rhodium and Iridium Complexes: Investigations into how these metals interact with Triphos have provided insights into catalytic mechanisms and potential pathways for organic transformations .

- Gold Complexes: Interaction with gold species has led to the formation of unique structures that exhibit interesting properties relevant to catalysis .

Several compounds share structural or functional similarities with 1,1,1-Tris(diphenylphosphinomethyl)ethane. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tris(aminomethyl)ethane | Tripodal triamine | Contains amine groups instead of phosphine groups. |

| Bis(diphenylphosphinoethyl)phenylphosphine | Bidentate phosphine | Features two phosphine functionalities instead of three. |

| Tris(2-diphenylphosphinoethyl)amine | Tripodal ligand | Contains nitrogen instead of carbon at the core. |

Uniqueness of 1,1,1-Tris(diphenylphosphinomethyl)ethane

The uniqueness of 1,1,1-Tris(diphenylphosphinomethyl)ethane lies in its tripodal structure that allows for versatile coordination modes with transition metals. This capability enables it to function effectively as a tridentate ligand while also exhibiting bidentate behavior in certain complexes. Its stability and ability to form diverse metal-ligand complexes make it a valuable tool in both academic research and industrial applications .

Molecular Structure and C3v Symmetry Characteristics

1,1,1-Tris(diphenylphosphinomethyl)ethane is an organophosphorus compound with the molecular formula C₄₁H₃₉P₃ and a molecular weight of 624.67-624.68 g/mol [1] [2] [3]. The compound is characterized by its distinctive tripodal ligand structure, commonly referred to as a "three-legged" configuration that exhibits idealized C₃ᵥ symmetry [4] .

The molecular structure consists of a central quaternary carbon atom bonded to a methyl group and three diphenylphosphinomethyl arms, represented by the formula CH₃C[CH₂PPh₂]₃ [4] [6]. Each phosphorus atom is surrounded by two phenyl rings and connected to the central carbon through a methylene bridge, creating the characteristic tripodal geometry [4]. The three phosphorus donor atoms are arranged in a propeller-like configuration around the central carbon core [7].

The C₃ᵥ symmetry of the molecule arises from the three-fold rotational symmetry axis passing through the central carbon atom and the methyl group [4]. This symmetry classification indicates the presence of a vertical mirror plane and a three-fold rotation axis, which significantly influences the compound's spectroscopic properties and coordination behavior [4].

Table 1: Structural Parameters of 1,1,1-Tris(diphenylphosphinomethyl)ethane

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₄₁H₃₉P₃ | [1] [2] |

| Molecular Weight | 624.67-624.68 g/mol | [1] [2] [3] |

| Symmetry Group | C₃ᵥ | [4] |

| Central Structure | CH₃C[CH₂PPh₂]₃ | [4] [6] |

| CAS Registry Number | 22031-12-5 | [1] [2] [6] |

Physical Properties and Stability Parameters

1,1,1-Tris(diphenylphosphinomethyl)ethane appears as a white to light yellow powder or crystalline solid at room temperature [2] [3] [8]. The compound exhibits a melting point range of 99-106°C, with most sources reporting values between 99-102°C [1] [2] [3] [9]. The slight variation in melting point values may be attributed to different purities and crystalline forms of the compound [2] [8].

The compound demonstrates significant air sensitivity, requiring storage under inert gas conditions to prevent oxidation [2] [8] [10]. This air sensitivity is characteristic of phosphine ligands and necessitates careful handling procedures during synthesis and storage [2]. The recommended storage temperature is room temperature, preferably in a cool and dark place below 15°C [2] [8].

Solubility studies indicate that 1,1,1-Tris(diphenylphosphinomethyl)ethane is insoluble in water [3] [9], which is consistent with its highly hydrophobic character due to the multiple phenyl groups present in the structure [4]. The compound's stability parameters are influenced by its phosphine functionality, making it susceptible to oxidation in the presence of atmospheric oxygen [4].

Table 2: Physical Properties of 1,1,1-Tris(diphenylphosphinomethyl)ethane

| Property | Value | Reference |

|---|---|---|

| Physical State | White to light yellow solid | [2] [3] [8] |

| Melting Point | 99-106°C | [1] [2] [3] [9] |

| Appearance | Powder to crystalline | [2] [3] [8] |

| Air Sensitivity | High | [2] [8] [10] |

| Water Solubility | Insoluble | [3] [9] |

| Storage Requirements | Inert atmosphere, <15°C | [2] [8] |

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopic Properties

Nuclear Magnetic Resonance spectroscopy provides crucial structural information for 1,1,1-Tris(diphenylphosphinomethyl)ethane, particularly through ³¹P NMR analysis [11] [12]. Phosphorus-31 NMR is particularly valuable for this compound due to the 100% natural abundance of ³¹P and its spin-½ nuclear properties, which result in relatively simple spectra that are easy to interpret [12].

The ³¹P NMR chemical shifts for tertiary phosphines like those present in 1,1,1-Tris(diphenylphosphinomethyl)ethane typically fall within the range of -60 to -10 ppm relative to 85% phosphoric acid standard [13] [14]. For compounds containing C₃P groups, the expected chemical shift range aligns with this general pattern [14]. The three equivalent phosphorus atoms in the tripodal structure would be expected to produce a single resonance due to the molecular symmetry [4].

The ¹H NMR spectrum would show characteristic aromatic proton signals from the multiple phenyl rings, typically appearing in the 7.0-7.5 ppm region [11]. The methylene protons connecting the phosphorus atoms to the central carbon would appear as complex multipiples due to coupling with the phosphorus nuclei [11]. The central methyl group would produce a singlet at approximately 1-2 ppm [11].

Commercial specifications indicate that NMR analysis is used to confirm the structural integrity of the compound, with purity assessments ranging from 87% to greater than 95% based on NMR analysis [11] [8] [10].

Infrared and Raman Spectroscopic Features

Infrared spectroscopy of 1,1,1-Tris(diphenylphosphinomethyl)ethane reveals characteristic absorption bands associated with its phosphine and aromatic functionalities [15] [16]. The compound exhibits typical aromatic C-H stretching vibrations in the 3000-3100 cm⁻¹ region, corresponding to the phenyl ring protons [15] [17].

The phosphine groups contribute to the infrared spectrum through C-P stretching vibrations, which typically appear in the 700-800 cm⁻¹ region for diphenylphosphine derivatives [15] [17]. The presence of multiple phenyl rings results in characteristic aromatic C=C stretching vibrations around 1600 and 1500 cm⁻¹, along with aromatic C-H bending modes in the 800-900 cm⁻¹ region [15].

The methylene bridges connecting the phosphorus atoms to the central carbon contribute CH₂ stretching and bending vibrations [15] [17]. These appear as CH₂ stretching modes around 2800-3000 cm⁻¹ and bending modes in the 1400-1500 cm⁻¹ region [17].

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrations that may be infrared-inactive due to the molecular symmetry [15] [16]. The C₃ᵥ symmetry of the molecule influences the selection rules for both infrared and Raman activity [15].

Mass Spectrometric Analysis

Mass spectrometric analysis of 1,1,1-Tris(diphenylphosphinomethyl)ethane provides definitive molecular weight confirmation and fragmentation pattern information [18] [6]. The molecular ion peak appears at m/z 624.67, corresponding to the molecular formula C₄₁H₃₉P₃ [18] [6].

The fragmentation pattern typically involves loss of phenyl groups (M-77) and diphenylphosphine units (M-185), which are characteristic of phosphine compounds [18]. The base peak often corresponds to fragments containing the central tripodal core structure [18].

Electrospray ionization mass spectrometry can be employed for this compound, particularly when studying its metal complexes [19]. The compound's behavior under different ionization conditions provides insights into its stability and fragmentation pathways [18].

Table 3: Mass Spectrometric Data for 1,1,1-Tris(diphenylphosphinomethyl)ethane

| Parameter | Value | Reference |

|---|---|---|

| Molecular Ion [M]⁺ | m/z 624.67 | [18] [6] |

| Molecular Formula | C₄₁H₃₉P₃ | [18] [6] |

| Fragmentation | Loss of phenyl groups (M-77) | [18] |

| Base Peak | Central core fragments | [18] |

Crystallographic Data and Solid-State Behavior

Crystallographic studies of 1,1,1-Tris(diphenylphosphinomethyl)ethane and its metal complexes have provided detailed structural information about the solid-state behavior of this compound [18] [20] [21]. The Cambridge Structural Database contains numerous crystal structure entries for this compound and its derivatives [18] [22].

The free ligand crystallizes in various space groups depending on the crystallization conditions and solvent systems used [18] [20]. Crystal structures of metal complexes containing this ligand have been extensively studied, with examples including nickel, rhodium, and iridium complexes that crystallize in orthorhombic space groups [20] [21].

For rhodium and iridium complexes with the formula ((triphos)M(P₃X₃)) × C₆H₆, where M = Rh or Ir and X = S or Se, crystallographic analysis reveals orthorhombic P2₁nb space groups with specific unit cell dimensions [21]. For example, the rhodium sulfide complex shows unit cell parameters of a = 19.109(5) Å, b = 19.445(5) Å, c = 12.319(4) Å [21].

The solid-state packing of 1,1,1-Tris(diphenylphosphinomethyl)ethane is influenced by intermolecular π-π interactions between the phenyl rings and van der Waals forces [18] [20]. The propeller-like arrangement of the three diphenylphosphinomethyl arms creates specific steric requirements that influence crystal packing [7] [20].

Table 4: Selected Crystallographic Data for 1,1,1-Tris(diphenylphosphinomethyl)ethane Complexes

| Complex Type | Space Group | Unit Cell Parameters (Å) | Reference |

|---|---|---|---|

| Ni[MeC(CH₂PPh₂)₃]I | Tetrahedral | P₃I donor set | [20] |

| (triphos)Rh(P₃S₃) | P2₁nb | a=19.109, b=19.445, c=12.319 | [21] |

| (triphos)Ir(P₃S₃) | P2₁nb | a=19.131, b=19.451, c=12.293 | [21] |

| Silver cluster complex | C2221 | a=18.702, b=36.975, c=28.652 | [19] |

Sodium Diphenylphosphide-Based Synthesis

The foundational synthetic approach for 1,1,1-Tris(diphenylphosphinomethyl)ethane involves the nucleophilic substitution reaction between sodium diphenylphosphide and 1,1,1-trichloroethane [1]. This method, originally developed in the early studies of tripodal ligands, remains a cornerstone technique due to its reliability and straightforward implementation.

The reaction proceeds through a two-step mechanism. Initially, diphenylphosphine undergoes deprotonation using strong bases such as sodium amide or butyllithium to generate sodium diphenylphosphide [1]. This metalated phosphine species subsequently attacks the electrophilic carbon centers in 1,1,1-trichloroethane, resulting in the formation of the desired tripodal structure with concurrent elimination of sodium chloride [1] .

Detailed Synthetic Protocol:

The preparation begins with the generation of sodium diphenylphosphide under strictly anhydrous conditions. Diphenylphosphine (3.1 equivalents) is dissolved in dry tetrahydrofuran and cooled to temperatures between 0°C to -78°C depending on the base employed [1]. Sodium amide or butyllithium (3.1 equivalents) is added dropwise while maintaining the low temperature to prevent decomposition. The resulting solution displays characteristic color changes indicating successful metallation.

Subsequently, 1,1,1-trichloroethane (1.0 equivalent) dissolved in anhydrous tetrahydrofuran is added slowly to the phosphide solution [1]. The reaction mixture is allowed to warm to room temperature and stirred for 6-24 hours, during which time the solution typically changes from clear to cloudy as sodium chloride precipitates . Progress can be monitored using phosphorus-31 nuclear magnetic resonance spectroscopy, which shows the disappearance of the starting phosphine signal and emergence of the characteristic tripodal ligand resonance.

Workup involves careful aqueous quenching followed by extraction with organic solvents [1]. The crude product requires purification through recrystallization from suitable organic solvents such as ethanol or diethyl ether, yielding the pure compound in 70-85% overall yield .

Characterization and Quality Assessment:

The success of this synthetic route is readily assessed through multiple analytical techniques. Phosphorus-31 nuclear magnetic resonance spectroscopy provides the most definitive confirmation, displaying a characteristic singlet between -5 to -15 parts per million, indicative of equivalent phosphorus environments [3]. Proton nuclear magnetic resonance spectroscopy reveals diagnostic methylene signals between 2.5-3.5 parts per million, while carbon-13 nuclear magnetic resonance confirms the aromatic carbon framework [3].

Phosphorus-Based Mannich Reactions

An alternative classical approach exploits phosphorus-based Mannich-type reactions, which offer greater flexibility in substrate scope and reaction conditions [3]. This methodology involves the three-component coupling of phosphines, formaldehyde derivatives, and nitrogen-containing compounds to construct the tripodal framework directly.

The phosphorus-based Mannich reaction proceeds through the initial formation of a hydroxymethylene phosphine intermediate, which subsequently undergoes condensation with ammonia or primary amines [3]. This approach is particularly valuable because it enables the preparation of various tripodal architectures by simply varying the amine component.

Mechanistic Considerations:

The reaction mechanism begins with the formation of phosphine-formaldehyde adducts under basic conditions [3]. These intermediates possess enhanced electrophilic character at the methylene carbon, facilitating subsequent nucleophilic attack by nitrogen nucleophiles. The condensation proceeds through iminium ion intermediates, which undergo further reaction to yield the final tripodal structure [4].

Temperature control is critical for achieving optimal yields, as elevated temperatures can lead to unwanted side reactions including polymerization and decomposition [3]. Typical reaction temperatures range from room temperature to 80°C, depending on the specific substrate combination employed.

Substrate Scope and Limitations:

The phosphorus-based Mannich approach accommodates a broad range of secondary phosphines, including both aryl and alkyl derivatives [3] [5]. However, sterically hindered phosphines often require extended reaction times or elevated temperatures to achieve complete conversion. Additionally, the presence of electron-withdrawing groups on the phosphine can significantly reduce reactivity, necessitating the use of stronger bases or more forcing conditions [5].

Modern Synthetic Approaches

Contemporary synthetic methodologies have revolutionized the preparation of 1,1,1-Tris(diphenylphosphinomethyl)ethane, offering significant improvements in reaction efficiency, environmental impact, and scalability. These advanced techniques leverage modern catalytic systems, flow chemistry principles, and microwave technology to achieve superior results.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a transformative technology for tripodal ligand synthesis, dramatically reducing reaction times while maintaining or improving product yields [6] [7]. The technique exploits the dipolar nature of many organic solvents and reagents, leading to rapid and uniform heating throughout the reaction mixture [8].

Recent studies have demonstrated that microwave-assisted protocols can reduce reaction times from hours to minutes while achieving yields of 80-95% [6]. The enhanced reaction rates result from more efficient energy transfer and the generation of localized hot spots that facilitate bond formation and breaking processes [7] [9].

Flow Chemistry Applications:

Continuous flow chemistry represents another significant advancement in tripodal ligand synthesis [10]. This approach offers precise control over reaction parameters including temperature, pressure, and residence time, leading to improved reproducibility and reduced waste generation [10].

Flow reactors enable the implementation of multistep syntheses in a single continuous process, eliminating the need for intermediate isolation and purification steps [10]. This integration significantly reduces overall process complexity while improving atom economy and reducing environmental impact.

Palladium-Catalyzed Cross-Coupling:

The development of palladium-catalyzed cross-coupling reactions has opened new pathways for carbon-phosphorus bond formation in tripodal ligand synthesis [11]. These reactions typically employ phosphine halides or phosphine borane complexes as coupling partners with appropriate organic electrophiles [11].

The key advantage of this approach lies in its mild reaction conditions and excellent functional group tolerance [11]. However, the requirement for palladium catalysts increases overall reaction costs, making this method more suitable for specialized applications or smaller-scale preparations.

Hydrophosphination Reactions:

Direct addition of phosphorus-hydrogen bonds to unsaturated carbon-carbon bonds provides an atom-economical route to tripodal phosphines [10]. This methodology is particularly attractive because it avoids the need for preformed organometallic reagents and operates under relatively mild conditions [12].

Recent advances in hydrophosphination catalysis have expanded the scope of this reaction to include various alkene and alkyne substrates [10]. However, regioselectivity can be challenging with unsymmetrical substrates, requiring careful optimization of reaction conditions [12].

Solid-Phase Synthesis Techniques

The development of solid-phase synthetic methods for tripodal phosphine ligands represents a significant advancement in combinatorial chemistry and high-throughput synthesis [13] [14]. These techniques offer numerous advantages including simplified purification procedures, reduced reagent consumption, and the ability to generate compound libraries efficiently.

Polymer Support Selection:

The choice of polymer support is critical for successful solid-phase synthesis of tripodal ligands [15] [16]. Polystyrene-based resins remain the most widely used supports due to their excellent swelling properties in organic solvents and well-established functionalization chemistry [17] [18].

Cross-linking density significantly affects resin performance, with 1-2% divinylbenzene cross-linked materials providing optimal balance between mechanical stability and accessibility [17]. Higher cross-linking densities can impede reagent diffusion and reduce reaction efficiency, while insufficient cross-linking may lead to resin degradation [15].

Attachment Strategies:

Multiple strategies exist for attaching tripodal ligand precursors to solid supports [14] [19]. Direct attachment through phosphorus-carbon bond formation represents the most straightforward approach but requires careful control of reaction conditions to prevent multiple attachments per resin bead [14].

Linker-mediated attachment offers greater flexibility and can facilitate subsequent cleavage under mild conditions [20] [19]. Common linker strategies include ester, amide, and ether linkages, each offering distinct advantages depending on the specific synthetic requirements [14].

Purification and Cleavage:

Solid-phase synthesis simplifies purification through simple washing and filtration procedures [14] [20]. This eliminates the need for chromatographic separations during intermediate steps, significantly reducing overall synthesis time and solvent consumption [19].

Cleavage from the solid support must be carefully optimized to ensure high purity and yield of the final product [14] [20]. Common cleavage conditions include acidolysis with trifluoroacetic acid, base-catalyzed hydrolysis, and transition metal-catalyzed processes [15] [20].

Purification Protocols and Characterization Methods

The purification and characterization of 1,1,1-Tris(diphenylphosphinomethyl)ethane requires specialized protocols due to the air-sensitive nature of phosphine ligands and their tendency to undergo oxidation [21] [12]. Comprehensive analytical characterization is essential for confirming structural integrity and assessing ligand purity.

Purification Strategies:

Column chromatography using silica gel represents the most versatile purification method, though special precautions are required to prevent oxidation during the process [22]. Gradient elution with hexane-ethyl acetate mixtures typically provides excellent separation of the desired product from impurities and side products [22].

Recrystallization from appropriate solvents often yields the highest purity material [23] [24]. Common recrystallization solvents include ethanol, methanol, and acetone, with the choice depending on the specific impurity profile and desired crystal quality [23]. Slow crystallization through vapor diffusion techniques can produce analytically pure samples suitable for structural studies [25].

Sublimation under reduced pressure provides an alternative purification method that is particularly effective for removing high-boiling impurities [23]. This technique requires careful temperature control to prevent decomposition while achieving adequate sublimation rates [25].

Analytical Characterization:

Phosphorus-31 nuclear magnetic resonance spectroscopy serves as the primary analytical tool for tripodal ligand characterization [3]. The compound exhibits a characteristic singlet between -5 to -15 parts per million, with the exact chemical shift depending on the measurement solvent and temperature . The observation of a single resonance confirms the equivalence of all three phosphorus centers in the molecule [3].

Proton nuclear magnetic resonance spectroscopy provides complementary structural information, particularly regarding the methylene and aromatic proton environments [3]. The methylene protons typically appear as complex multipiples between 2.5-3.5 parts per million due to phosphorus-proton coupling [3]. Integration ratios must be carefully verified to confirm the expected 3:3:30 ratio for methylene:methyl:aromatic protons .

Carbon-13 nuclear magnetic resonance spectroscopy confirms the aromatic framework and quaternary carbon environments [3]. The aromatic carbons typically resonate between 125-140 parts per million, while the quaternary carbon appears as a complex multiplet due to multiple phosphorus-carbon couplings [3].

Mass spectrometry provides definitive molecular weight confirmation and can detect trace impurities [23]. Electrospray ionization techniques are preferred due to their compatibility with phosphine ligands, though careful attention to ionization conditions is required to prevent fragmentation [23].

Elemental analysis offers quantitative assessment of ligand purity and is particularly valuable for detecting inorganic impurities [23] [24]. Results should be within ±0.4% of calculated values for carbon, hydrogen, and phosphorus to confirm high purity [23].

Scalability and Industrial Production Considerations

The transition from laboratory-scale synthesis to industrial production of 1,1,1-Tris(diphenylphosphinomethyl)ethane presents numerous technical and economic challenges that must be carefully addressed [26] [27]. Understanding these factors is crucial for developing commercially viable manufacturing processes.

Economic Factors:

The cost structure for tripodal ligand production varies dramatically with scale, from approximately $125 per gram at laboratory scale to less than $10 per gram for continuous flow processes [27] [28]. This dramatic cost reduction reflects improved raw material utilization, reduced labor requirements, and enhanced process efficiency at larger scales [28].

Market demand for specialized phosphine ligands continues to grow, driven by expanding applications in homogeneous catalysis and pharmaceutical synthesis [27] [28]. Current market valuations suggest annual growth rates of 8-9% for high-performance phosphine ligands, supporting investment in scaled production capabilities [28].

Technical Challenges:

Heat transfer limitations become increasingly problematic at larger scales due to the exothermic nature of many phosphine synthesis reactions [29]. Inadequate temperature control can lead to decomposition, side product formation, and safety hazards [26]. Advanced reactor designs incorporating efficient heat exchange systems are essential for maintaining reaction selectivity [29].

Equipment corrosion represents another significant concern, particularly when using strong bases or acids in the synthesis [26]. Specialized materials such as Hastelloy or glass-lined steel may be required for critical reactor components, increasing capital costs but ensuring long-term reliability [26].

Process automation becomes essential at industrial scales to ensure consistent quality and reduce operator exposure to hazardous materials [26] [30]. Modern automated synthesis platforms can handle complex multi-step sequences while maintaining precise control over reaction parameters [30] [31].

Quality Control Requirements:

Statistical process control methods must be implemented to ensure batch-to-batch consistency in large-scale production [26]. This includes continuous monitoring of critical process parameters such as temperature, pressure, and reagent addition rates [29].

Real-time analytical monitoring using techniques such as process nuclear magnetic resonance spectroscopy enables immediate detection of quality deviations [29]. This capability allows for rapid process adjustments and minimizes the production of off-specification material [26].

Waste management and environmental compliance considerations become increasingly important at larger scales [26] [29]. Solvent recovery systems, waste treatment facilities, and emissions control equipment may be required to meet regulatory requirements [27].

Continuous Flow Implementation:

Continuous flow technology offers particular advantages for tripodal ligand production, including improved safety, better temperature control, and reduced inventory requirements [29] [32]. The ability to implement multi-step sequences in a single continuous process eliminates many of the handling and storage challenges associated with batch production [29].

Flow reactors enable precise control of residence time, which is particularly important for reactions involving unstable intermediates [32]. This capability often translates to improved yields and reduced side product formation compared to batch processes [29].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Other CAS

Wikipedia

1,1,1-tris(diphenylphosphinomethyl)ethane